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molecular formula C8H11ClFNO B1322294 2-(4-Fluorophenoxy)ethanamine hydrochloride CAS No. 263409-81-0

2-(4-Fluorophenoxy)ethanamine hydrochloride

Cat. No. B1322294
M. Wt: 191.63 g/mol
InChI Key: TYCKPZWFWBNXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423175B2

Procedure details

Next, to a solution of [2-(4-fluorophenoxy)ethyl]carbamic acid tert-butyl ester (7.0 g, 27.4 mmol) in dioxane (20 mL) cooled in an ice bath was added 4N—HCl in dioxane (100 mL) dropwise. The mixture was stirred at 0° C. for 2 hours, and at room temperature for 16 hours. The precipitates were filtered, washed with diethylether, and dried under reduced pressure to yield 2-(4-fluorophenoxy)ethylamine HCl salt (4.24 g, 80.7% yield).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1)(C)(C)C.[ClH:19]>O1CCOCC1>[ClH:19].[F:17][C:14]1[CH:15]=[CH:16][C:11]([O:10][CH2:9][CH2:8][NH2:7])=[CH:12][CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCOC1=CC=C(C=C1)F)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The precipitates were filtered
WASH
Type
WASH
Details
washed with diethylether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.FC1=CC=C(OCCN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.24 g
YIELD: PERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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